(3-Bromo-1H-1,2,4-triazol-5-YL)methanol hydrobromide
Overview
Description
(3-Bromo-1H-1,2,4-triazol-5-YL)methanol hydrobromide is a chemical compound with the molecular formula C3H4BrN3O·HBr It is a derivative of triazole, a five-membered heterocyclic compound containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-1H-1,2,4-triazol-5-YL)methanol hydrobromide typically involves the bromination of 1H-1,2,4-triazole followed by the introduction of a methanol group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The final step involves the addition of hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-1H-1,2,4-triazol-5-YL)methanol hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The triazole ring can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and reducing agents such as lithium aluminum hydride. Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation reactions can produce aldehydes or carboxylic acids .
Scientific Research Applications
(3-Bromo-1H-1,2,4-triazol-5-YL)methanol hydrobromide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-1H-1,2,4-triazol-5-YL)methanol hydrobromide involves its interaction with specific molecular targets. For example, in biological systems, the triazole ring can bind to metal ions or enzymes, affecting their activity. The bromine atom and methanol group can also participate in various biochemical reactions, influencing the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-1,2,4-triazole: A similar compound without the methanol group, used as a ligand and in synthetic chemistry.
1,2,4-Triazole: The parent compound, widely used in various chemical and pharmaceutical applications.
Uniqueness
(3-Bromo-1H-1,2,4-triazol-5-YL)methanol hydrobromide is unique due to the presence of both the bromine atom and the methanol group, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to its simpler analogs .
Properties
IUPAC Name |
(3-bromo-1H-1,2,4-triazol-5-yl)methanol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3O.BrH/c4-3-5-2(1-8)6-7-3;/h8H,1H2,(H,5,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQCODZAHRTMRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)Br)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1559059-96-9 | |
Record name | 1H-1,2,4-Triazole-3-methanol, 5-bromo-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1559059-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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